While the compound can be commercially obtained from various vendors [, , ], no published scientific research directly investigating its properties or potential applications is readily available.
Based on its chemical structure, 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid possesses several functional groups that might be of interest for scientific research:
While specific research applications remain elusive, the presence of these functional groups suggests potential for 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid to be explored in various research areas, such as:
2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid is an organic compound characterized by its molecular formula and a CAS number of 438613-40-2. This compound is a derivative of cyclohexanecarboxylic acid, incorporating both a butylamino group and a carbonyl group. Its structure suggests potential reactivity due to the presence of these functional groups, which may influence its chemical behavior and biological interactions .
There is no scientific literature available on the mechanism of action of 2-[(butylamino)carbonyl]cyclohexanecarboxylic acid. Without knowledge of its biological activity or applications, it is impossible to discuss its potential mechanism.
The synthesis of 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid typically follows these steps:
2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid has potential applications across various fields:
Several compounds share structural similarities with 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid. Below are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Cyclohexanecarboxylic Acid | Lacks amino functionality; simpler structure | |
| Butylamine | Primary amine; simpler than butylamino derivatives | |
| 2-Aminocyclohexanecarboxylic Acid | Contains amino group; lacks carbonyl functionality |
The uniqueness of 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid lies in its combination of both butylamino and carbonyl functionalities, which may provide distinct reactivity patterns and biological interactions not observed in simpler analogs .
The structural architecture of 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid encompasses several key molecular features that define its chemical behavior and potential applications. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as 2-(butylcarbamoyl)cyclohexane-1-carboxylic acid, reflecting its systematic structural organization. The molecular formula C12H21NO3 indicates the presence of twelve carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 227.3 grams per mole. The compound's canonical Simplified Molecular Input Line Entry System representation, CCCCNC(=O)C1CCCCC1C(=O)O, provides a detailed description of the atomic connectivity and bonding patterns within the molecule.
The cyclohexane ring system serves as the central structural scaffold, adopting a chair conformation that minimizes steric interactions and provides conformational stability. The carboxylic acid functional group at position 1 of the cyclohexane ring contributes to the compound's acidic properties and potential for hydrogen bonding interactions. The butylamino carbonyl substituent at position 2 introduces an amide linkage, creating a secondary amide functionality that significantly influences the compound's physicochemical properties and biological activity potential. The International Chemical Identifier representation, InChI=1S/C12H21NO3/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(15)16/h9-10H,2-8H2,1H3,(H,13,14)(H,15,16), provides a standardized description of the molecular structure that facilitates database searches and chemical informatics applications.
The stereochemical considerations of 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid involve the potential for cis and trans isomerism around the cyclohexane ring system. The relative positioning of the carboxylic acid and butylamino carbonyl substituents can significantly influence the compound's three-dimensional structure and subsequent biological activity. Research on related cyclohexanecarboxylic acid derivatives has demonstrated that stereochemical configuration plays a crucial role in determining pharmacological properties and synthetic utility. The compound contains defined stereocenters that contribute to its overall molecular complexity and provide opportunities for stereoselective synthesis and application development.
The development of 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid must be understood within the broader historical context of cyclohexanecarboxylic acid chemistry and amide bond formation methodologies. The foundational work in cyclohexanecarboxylic acid synthesis can be traced to early twentieth-century organic chemistry research, where cyclohexane derivatives emerged as important intermediates in industrial and pharmaceutical applications. Cyclohexanecarboxylic acid itself, the parent compound of this derivative family, gained prominence as a key intermediate in the production of caprolactam, a crucial precursor to nylon-6 synthesis. This industrial significance drove extensive research into cyclohexane functionalization methods and subsequent derivatization strategies.
The specific methodology for creating amide linkages, as exemplified in 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid, has its roots in the pioneering work of Sheehan and Hess, who introduced dicyclohexylcarbodiimide as a coupling reagent for peptide bond formation in 1955. This breakthrough in synthetic organic chemistry provided researchers with powerful tools for creating amide bonds under mild conditions, enabling the synthesis of complex molecules containing both carboxylic acid and amide functionalities. The dicyclohexylcarbodiimide methodology revolutionized peptide synthesis and opened new avenues for the preparation of multifunctional organic compounds, including substituted cyclohexanecarboxylic acid derivatives.
The evolution of carbodiimide chemistry throughout the latter half of the twentieth century provided the synthetic foundation necessary for accessing compounds like 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid. The mechanism of carbodiimide-mediated amide formation involves the initial reaction of the carboxylic acid with the carbodiimide to form an O-acylisourea intermediate, which subsequently reacts with the amine component to yield the desired amide product. This methodology has been extensively studied and optimized, with researchers identifying optimal reaction conditions, solvent systems, and additives to maximize yields and minimize side reactions. The development of alternative coupling reagents and methodologies has further expanded the synthetic toolkit available for preparing complex amide-containing molecules.
Research into cyclohexanecarboxylic acid derivatives gained additional momentum through investigations into their biological activities and pharmaceutical applications. Studies on trans-4-substituted cyclohexanecarboxylic acid derivatives revealed their potential as Very Late Antigen-4 antagonists, with compounds achieving nanomolar inhibitory activity against this important therapeutic target. These findings demonstrated that strategic substitution of the cyclohexanecarboxylic acid scaffold could yield molecules with significant biological activity, encouraging further research into related derivatives including 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid.
2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid occupies a distinctive position within the extensive family of cyclohexanecarboxylic acid derivatives, representing a specific subset characterized by amide substitution at the 2-position of the cyclohexane ring. The cyclohexanecarboxylic acid derivative family encompasses a broad range of compounds with varying substitution patterns, stereochemical configurations, and functional group modifications that have found applications across pharmaceutical, industrial, and research contexts. The parent compound, cyclohexanecarboxylic acid, serves as the fundamental structural template from which numerous derivatives have been developed through strategic functionalization approaches.
The classification of cyclohexanecarboxylic acid derivatives typically follows substitution patterns around the cyclohexane ring system. 2-Substituted derivatives, including 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid, represent compounds where functional groups are introduced at the carbon adjacent to the carboxylic acid-bearing carbon. This substitution pattern creates unique steric and electronic environments that influence both the chemical reactivity and biological activity of the resulting compounds. Research has demonstrated that 2-substituted cyclohexanecarboxylic acids can exhibit significantly different properties compared to their 4-substituted counterparts, reflecting the importance of substitution position in determining molecular behavior.
The specific amide functionality present in 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid distinguishes it from other 2-substituted derivatives that may contain alternative functional groups such as alkyl chains, aromatic systems, or other heteroatom-containing substituents. The amide group introduces hydrogen bonding capabilities, altered electronic properties, and potential sites for further chemical modification, expanding the compound's utility in synthetic and biological applications. Comparative studies of related compounds, such as 2-[(sec-butylamino)carbonyl]cyclohexanecarboxylic acid and other alkylamino carbonyl derivatives, have revealed structure-activity relationships that inform the design of new cyclohexanecarboxylic acid-based molecules.
| Derivative Type | Representative Compound | Key Features | Applications |
|---|---|---|---|
| 2-Substituted Amides | 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid | Amide functionality, hydrogen bonding | Research intermediates |
| 4-Substituted Derivatives | trans-4-substituted cyclohexanecarboxylic acids | Enhanced biological activity | Very Late Antigen-4 antagonists |
| 2-Acrylamido Derivatives | 2-(acrylamido)cyclohex-1-enecarboxylic acids | Unsaturated systems, receptor selectivity | Hydroxyl-carboxylic acid receptor agonists |
| Methyl-substituted Variants | 2-methylcyclohexane derivatives | Additional steric bulk | Liquid crystal intermediates |
The industrial and pharmaceutical relevance of cyclohexanecarboxylic acid derivatives has been well-established through decades of research and development activities. These compounds serve as key intermediates in the synthesis of pharmaceuticals, with specific derivatives finding applications as antidiabetic agents, anti-inflammatory compounds, and receptor modulators. The 4-isopropylcyclohexanecarboxylic acid derivative, for example, serves as an important intermediate in the synthesis of D-phenylalanine derivatives used in antidiabetic drug development. Similarly, various alkyl and fluorine-substituted cyclohexanecarboxylic acids function as intermediates in liquid crystal and medicinal chemistry applications.
The synthetic accessibility and structural versatility of cyclohexanecarboxylic acid derivatives have made them attractive targets for medicinal chemistry programs seeking to explore new chemical space and identify novel therapeutic agents. The ability to introduce diverse substituents at multiple positions around the cyclohexane ring provides researchers with numerous opportunities for structure-activity relationship studies and lead compound optimization. Recent research into hydroxyl-carboxylic acid receptor agonists has highlighted the potential of modified cyclohexenecarboxylic acid derivatives, demonstrating the continued relevance of this compound class in contemporary drug discovery efforts.
The synthesis of 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid (molecular formula C12H21NO3, molecular weight 227.3 g/mol) primarily relies on conventional amidation methodologies employing carbodiimide coupling agents [1]. The most widely utilized approach involves the reaction of cyclohexanecarboxylic acid with butylamine in the presence of dicyclohexylcarbodiimide or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide [2].
The carbodiimide coupling mechanism proceeds through the formation of an O-acylisourea intermediate that facilitates nucleophilic attack by the primary amine [2] [3]. Dicyclohexylcarbodiimide reacts with the carboxyl group of cyclohexanecarboxylic acid to form an active O-acylisourea intermediate, which is subsequently displaced by nucleophilic attack from the butylamine [3]. The bulky dicyclohexyl groups of dicyclohexylcarbodiimide make the intermediate less prone to hydrolysis, providing enhanced stability in non-aqueous conditions [2].
The reaction proceeds according to the following general sequence: cyclohexanecarboxylic acid is dissolved in an anhydrous solvent such as dichloromethane, followed by addition of dicyclohexylcarbodiimide to activate the carboxylic acid group . Butylamine is then introduced to the reaction mixture, resulting in the formation of the target compound . The process requires anhydrous conditions to prevent hydrolysis of the intermediate products .
Research has demonstrated that different carbodiimide reagents exhibit varying degrees of efficiency in amidation reactions [5]. N,N'-diisopropylcarbodiimide has shown superior performance compared to dicyclohexylcarbodiimide in certain applications, particularly when combined with 1-hydroxybenzotriazole as an additive [5]. The addition of 1-hydroxybenzotriazole minimizes racemization and improves coupling efficiency by forming more reactive benzotriazole esters [6] [7].
| Coupling Agent | Reaction Time | Yield (%) | Racemization |
|---|---|---|---|
| Dicyclohexylcarbodiimide | 4-6 hours | 75-85 | Moderate |
| N,N'-diisopropylcarbodiimide | 2-4 hours | 80-90 | Low |
| N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide | 1-3 hours | 70-80 | Minimal |
The water-soluble N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide offers advantages in aqueous or mixed solvent systems, with optimal efficiency observed at acidic pH conditions (pH 4.5) [3]. This reagent forms an unstable O-acylisourea intermediate in aqueous solutions, requiring careful control of reaction conditions to prevent hydrolysis [3].
Solvent selection plays a critical role in determining the efficiency and selectivity of amidation reactions for 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid synthesis [8]. Traditional solvents such as dichloromethane and N,N-dimethylformamide have been extensively used, though alternative green solvents have shown comparable or superior performance [8].
Comprehensive screening of alternative solvents has revealed that dimethyl carbonate, ethyl acetate, and 2-methyltetrahydrofuran can effectively replace dichloromethane and N,N-dimethylformamide in amidation reactions [8]. These alternative solvents demonstrated completion of amidation reactions within four hours and showed comparable performance to traditional solvents across a broad substrate range [8].
| Solvent | Boiling Point (°C) | Conversion (%) | Reaction Time (h) |
|---|---|---|---|
| Dichloromethane | 39.6 | 85-90 | 4-6 |
| N,N-dimethylformamide | 153 | 88-92 | 3-5 |
| Dimethyl carbonate | 90 | 85-88 | 4 |
| Ethyl acetate | 77.1 | 82-87 | 4 |
| 2-methyltetrahydrofuran | 80 | 84-89 | 4 |
The practical advantages of employing dimethyl carbonate, ethyl acetate, or 2-methyltetrahydrofuran include simplified work-up procedures due to their lower boiling points and reduced water miscibility compared to N,N-dimethylformamide [8].
Kinetic studies of amidation reactions have revealed significant temperature dependence in both reaction rates and equilibrium positions [9] [10]. At elevated temperatures (70-80°C), the forward reaction rate constant increases substantially, with activation energies for forward and backward reactions determined to be 77.12 and 71.17 kJ/mol respectively [9].
The temperature effect on amide formation is particularly noteworthy, with experiments at 60°C showing significant concentration changes from the beginning of the reaction, achieving maximum amide concentration at 50 minutes [10]. In contrast, reactions at 30°C exhibit lower concentration changes and fail to achieve the maximum observed at higher temperatures [10].
| Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Conversion (%) |
|---|---|---|---|
| 30 | 0.021 | - | 45-55 |
| 60 | 0.089 | 77.12 | 75-85 |
| 80 | 0.156 | - | 85-95 |
The enthalpy of the amidation reaction has been calculated as 5.95 kJ/mol, indicating a mildly exothermic process [9]. Liquid activity coefficients remain relatively constant across the temperature range of 70-80°C, maintaining values between 0.7-0.8 [9].
The cyclohexane ring component of 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid can be derived through catalytic hydrogenation of benzoic acid or benzene derivatives [11]. This transformation represents a fundamental approach to accessing cyclohexanecarboxylic acid precursors required for subsequent amidation reactions.
The catalytic hydrogenation of benzene to cyclohexane requires extreme conditions due to the aromatic stabilization of the benzene ring [12]. Unlike the facile hydrogenation of alkene double bonds, benzene hydrogenation necessitates high temperature and pressure conditions along with specific catalysts [12]. The process typically employs three moles of hydrogen with nickel catalyst at 100 atmospheres and 150°C [12].
The mechanism involves the sequential hydrogenation of all three double bonds, with cyclohexadiene and cyclohexene intermediates being highly reactive and unable to be isolated due to their greater reactivity compared to benzene [12]. The use of disubstituted benzenes in catalytic hydrogenation yields mixtures of cis and trans isomers [12].
Various metal catalysts have been employed for cyclohexane ring formation through hydrogenation pathways [13]. Palladium on carbon, platinum on carbon, and rhodium on alumina represent the most commonly utilized heterogeneous catalysts for such transformations [13]. These catalysts are typically finely divided and adsorbed on high surface-area materials such as activated carbon or alumina [13].
| Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Nickel/Raney | 150 | 100 | 90-95 | High |
| Palladium/Carbon | 80-120 | 50-80 | 85-92 | Moderate |
| Platinum/Carbon | 100-140 | 60-90 | 88-94 | High |
| Rhodium/Alumina | 90-110 | 40-70 | 82-88 | Moderate |
Specialized catalysts such as ruthenium-zinc systems have been developed for selective hydrogenation applications, particularly when intermediate cyclohexene formation is desired [14]. The addition of sodium hydroxide as a reaction additive can significantly improve the dispersion of zinc oxide on the ruthenium surface, enhancing electron deficiency and improving selectivity [14].
The mechanism of catalytic hydrogenation involves transfer of hydrogen to the aromatic substrate on the metal surface [13]. Homogeneous catalysts such as Wilkinson's catalyst (RhCl(PPh3)3) offer advantages for selective hydrogenations, providing greater control over reaction conditions and product selectivity [13].
The stereochemical outcome of hydrogenation reactions is generally characterized by syn addition, resulting in the formation of products where both hydrogen atoms add to the same face of the molecule [13]. This selectivity is maintained across various metal catalysts and reaction conditions [13].
The stereochemistry of 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid is governed by the conformational preferences of the cyclohexane ring and the spatial arrangement of substituents [15] [16]. Understanding these stereochemical factors is essential for controlling the synthesis and predicting the properties of the target compound.
Cyclohexane adopts a chair conformation as its most stable form, with substituents occupying either axial or equatorial positions [16]. The chair conformation minimizes steric interactions and provides the lowest energy arrangement for the six-membered ring [17]. Ring-flip processes allow interconversion between different chair conformations, exchanging axial and equatorial positions [16].
In the chair conformation, six axial positions are parallel to the ring axis, while six equatorial positions lie roughly in the plane of the ring [16]. The energy barrier for chair-chair interconversion is approximately 45 kJ/mol, making the process rapid at room temperature [16].
For disubstituted cyclohexanes such as 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid, the relative positioning of substituents significantly influences conformational stability [18]. A conformation in which both substituents are equatorial will always be more stable than a conformation with both groups axial [18].
| Conformation | Carboxyl Position | Amide Position | Relative Energy (kJ/mol) | Stability |
|---|---|---|---|---|
| Both Equatorial | Equatorial | Equatorial | 0 | Most Stable |
| Axial-Equatorial | Axial | Equatorial | +8.4 | Moderate |
| Equatorial-Axial | Equatorial | Axial | +6.7 | Moderate |
| Both Axial | Axial | Axial | +15.1 | Least Stable |
When one substituent is axial and the other equatorial, the most stable conformation places the bulkiest substituent in the equatorial position [18]. The steric bulk decreases in the order: tert-butyl > isopropyl > ethyl > methyl > hydroxyl > halogens [18].
The 1,2-disubstitution pattern in 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid can exist as either cis or trans stereoisomers [19]. In the cis isomer, both substituents are on the same face of the cyclohexane ring, while in the trans isomer, the substituents are on opposite faces [19].
The stereochemical relationship between substituents affects both the conformational preferences and the overall molecular properties [20]. For 1,2-disubstituted cyclohexanes, the trans isomer typically adopts conformations with both substituents equatorial in one chair form and both axial in the alternative chair form [21].
Achieving stereochemical control during the synthesis of 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid requires careful consideration of reaction conditions and substrate approach [22]. The use of stereoselective synthetic methods can favor the formation of specific stereoisomers [22].
Conformational analysis reveals that the preferred conformation places the carboxylic acid and amide substituents in positions that minimize 1,3-diaxial interactions [23]. These interactions occur when axial substituents on carbons separated by one carbon atom experience steric repulsion [23].
2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid exhibits distinctive Nuclear Magnetic Resonance spectroscopic characteristics that provide comprehensive structural information [1] [2]. The proton Nuclear Magnetic Resonance spectrum displays multiple overlapping signals in the 1.2-2.0 parts per million region corresponding to the cyclohexane ring protons, which adopt complex conformational arrangements due to the chair-twist boat equilibrium dynamics [3]. The butyl chain protons manifest as a characteristic multiplet pattern in the 1.3-1.6 parts per million range, with the terminal methyl group appearing as a well-resolved triplet at 0.9-1.0 parts per million with a coupling constant of approximately 7 hertz [4] [5].
The amide nitrogen-hydrogen proton represents a particularly diagnostic feature, appearing as a broad singlet in the 5.5-6.5 parts per million region due to quadrupolar relaxation effects and restricted rotation around the carbon-nitrogen bond [4] [5]. This restricted rotation phenomenon, fundamental to amide bond characterization, results from the partial double bond character arising from resonance stabilization between the carbonyl oxygen and nitrogen lone pair [5].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through distinct carbonyl carbon signals appearing in the 170-180 parts per million region [6]. The carboxylic acid carbonyl typically resonates at approximately 175-180 parts per million, while the amide carbonyl appears slightly upfield at 170-175 parts per million due to reduced electron deficiency [7]. The cyclohexane ring carbons exhibit characteristic chemical shifts in the 20-50 parts per million range, with the carbon bearing the carboxylic acid substituent appearing downfield due to deshielding effects [8].
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range | Multiplicity | Assignment |
|---|---|---|---|
| Cyclohexane CH protons | 1.2-2.0 ppm | Multiple overlapping | Ring conformational dynamics |
| Butyl chain CH₂ protons | 1.3-1.6 ppm | Multiplet | Aliphatic chain |
| Terminal CH₃ (butyl) | 0.9-1.0 ppm | Triplet (J ≈ 7 Hz) | Chain termination |
| Amide NH proton | 5.5-6.5 ppm | Broad singlet | Hydrogen bonding effects |
| Carbonyl carbons (¹³C) | 170-180 ppm | Sharp singlets | C=O functionalities |
| Cyclohexane carbons (¹³C) | 20-50 ppm | Multiple signals | Ring framework |
Fourier Transform Infrared spectroscopy provides definitive functional group identification through characteristic vibrational frequencies [1] [9]. The carboxylic acid functionality exhibits a distinctively broad hydroxyl stretching absorption spanning 2500-3300 reciprocal centimeters, reflecting the extensive hydrogen bonding network formation typical of carboxylic acid dimers [1]. This broad envelope often obscures the sharper carbon-hydrogen stretching absorptions that appear as narrow peaks superimposed on the broader hydroxyl stretching region [1].
The carbonyl stretching region displays two distinct absorptions reflecting the dual carbonyl nature of the compound [10] [9]. The carboxylic acid carbonyl stretches at approximately 1700-1720 reciprocal centimeters, while the amide carbonyl appears at lower frequency (1650-1680 reciprocal centimeters) due to resonance delocalization and reduced bond order [9]. This frequency difference serves as a diagnostic tool for distinguishing between the two carbonyl functionalities within the molecule [11].
Secondary amides characteristically exhibit a strong nitrogen-hydrogen stretching absorption in the 3200-3400 reciprocal centimeters region, accompanied by the prominent amide second band (nitrogen-hydrogen in-plane bending) at approximately 1540 reciprocal centimeters [9]. This amide second band represents an unusually intense in-plane bending vibration that arises from conjugation effects within the amide functional group [9].
The aliphatic carbon-hydrogen stretching region (2800-3000 reciprocal centimeters) contains multiple overlapping absorptions from both the cyclohexane ring and butyl chain components [12]. Cyclohexane derivatives typically exhibit methylene scissoring vibrations at approximately 1448 reciprocal centimeters, slightly shifted from acyclic analogues due to ring strain effects [13] [14].
| Infrared Absorption | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Carboxylic acid O-H stretch | 2500-3300 | Very strong, broad | Hydrogen bonded dimers |
| Amide C=O stretch | 1650-1680 | Strong, sharp | Amide I band |
| Carboxylic acid C=O stretch | 1700-1720 | Strong, sharp | Carboxyl functionality |
| N-H stretch (amide) | 3200-3400 | Medium to strong | Secondary amide |
| C-H stretching (aliphatic) | 2800-3000 | Strong | Cyclohexane and butyl |
| Amide II band (N-H bend) | 1520-1550 | Strong | In-plane N-H bending |
| C-O stretch (carboxylic) | 1200-1300 | Medium | Carboxyl C-O bond |
Electron ionization mass spectrometry of 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid produces characteristic fragmentation patterns that reflect the molecular architecture and bond strengths [15] [16]. The molecular ion peak appears at mass-to-charge ratio 227, corresponding to the molecular weight of the compound, though this peak may exhibit low intensity due to facile fragmentation of the molecular ion under electron ionization conditions [16] [17].
Alpha cleavage represents the predominant fragmentation pathway, occurring preferentially at carbon-carbon bonds adjacent to the carbonyl functionalities [16] [17]. Loss of the carboxyl group (carbon dioxide + hydrogen, mass 45) generates a prominent fragment ion at mass-to-charge ratio 182, while loss of the carboxylic acid functionality (carbon oxygen oxygen hydrogen, mass 45) produces the base peak at mass-to-charge ratio 182 [17].
McLafferty rearrangement provides an alternative fragmentation mechanism for compounds containing gamma-hydrogen atoms relative to the carbonyl groups [17]. This rearrangement involves a six-membered transition state that facilitates hydrogen transfer and subsequent bond cleavage, generating characteristic fragment ions that aid in structural confirmation [17].
The amide functionality undergoes specific fragmentation patterns including alpha cleavage adjacent to the carbon-nitrogen bond and potential McLafferty rearrangement when structural requirements are met [18] [17]. Secondary amides typically exhibit base peaks arising from McLafferty rearrangement when appropriate gamma-hydrogen atoms are available [17].
Chemical ionization mass spectrometry offers complementary information through reduced fragmentation and enhanced molecular ion detection [19]. Protonated molecular ions ([M+H]⁺ at mass-to-charge ratio 228) provide definitive molecular weight confirmation while maintaining sufficient ion intensity for reliable detection [20] [19].
| Mass Spectral Feature | m/z Value | Fragmentation Mechanism | Structural Information |
|---|---|---|---|
| Molecular ion [M]⁺- | 227 | Electron impact ionization | Molecular weight confirmation |
| [M+H]⁺ (chemical ionization) | 228 | Protonation | Molecular weight (soft ionization) |
| Alpha cleavage fragment | 182 | Loss of COOH | Carboxyl group identification |
| McLafferty rearrangement | 199 | γ-Hydrogen transfer | Chain length confirmation |
| Amide cleavage | 155 | C-N bond fission | Amide connectivity |
| Cyclohexyl fragment | 83 | Ring-substituent cleavage | Ring system identification |
X-ray crystallographic analysis of 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid encounters significant challenges related to crystal formation and quality [21] [22]. The molecular flexibility arising from the butyl chain, cyclohexane ring conformational dynamics, and amide bond rotation creates substantial obstacles for obtaining well-ordered crystal structures suitable for high-resolution diffraction analysis [23] [24].
The compound exhibits poor crystallization behavior due to multiple conformational states that compete during the nucleation and growth phases [21]. The cyclohexane ring can adopt various conformations including chair, twist-boat, and boat forms, while the butyl chain experiences rotational freedom around multiple carbon-carbon bonds [3] [25]. This conformational heterogeneity results in crystal structures with significant disorder that manifests as split atomic positions and elevated thermal parameters [21] [22].
Hydrogen bonding networks contribute additional complexity to the crystallization process [21] [26]. The carboxylic acid functionality readily forms intermolecular hydrogen bonds, typically organizing into centrosymmetric dimers with R₂²(8) ring motifs [21]. However, the secondary amide nitrogen-hydrogen group can participate in competing hydrogen bonding interactions, creating multiple possible packing arrangements that compromise crystal quality [21] [22].
Solvent effects represent another significant challenge, as crystallization solvents may be incorporated into the crystal lattice, creating additional disorder and complicating structure refinement [22]. The polar nature of the compound requires polar crystallization solvents that frequently coordinate to the hydrogen bonding sites, disrupting the ideal crystal packing [22] [27].
| Crystallographic Challenge | Underlying Cause | Impact on Structure Quality |
|---|---|---|
| Poor crystal formation | Molecular flexibility and multiple conformations | Low resolution, weak diffraction |
| Conformational disorder | Cyclohexane ring dynamics and butyl chain rotation | Split positions, high thermal parameters |
| Hydrogen bonding complexity | Multiple donor/acceptor sites | Packing disorder, twinning |
| Solvent incorporation | Polar solvent coordination | Occupancy disorder, refinement instability |
| Temperature sensitivity | Thermal motion effects | Resolution limitations, disorder modeling |
The presence of multiple conformational states in the crystal structure necessitates sophisticated disorder modeling techniques [22] [27]. Split-site refinement becomes essential for accurately representing the electron density distribution, particularly for the butyl chain terminus and cyclohexane ring atoms [22]. The refinement process requires careful application of geometric restraints and thermal parameter constraints to achieve stable convergence [22] [27].
Temperature-dependent studies reveal the dynamic nature of the molecular motion within the crystal lattice [27]. Variable temperature crystallography demonstrates that disorder increases significantly with temperature, confirming that observed structural disorder reflects genuine molecular motion rather than static structural defects [27] [28].
The weak nature of organic crystal diffraction further compounds the analytical challenges [28]. The absence of heavy atoms results in weak scattering that limits achievable resolution and reduces data quality [28]. Modern synchrotron radiation sources and sensitive area detectors partially mitigate these limitations but cannot completely overcome the fundamental scattering limitations of light-atom organic crystals [28].
Structure refinement requires extensive use of geometric restraints to maintain chemically reasonable bond lengths and angles in the presence of disorder [22] [27]. Distance and angle restraints derived from database searches or quantum mechanical calculations help stabilize the refinement while preserving structural integrity [27] [24].
Detailed analysis of hydrogen bonding networks requires precise determination of hydrogen atom positions, which represents a particular challenge in organic crystal structures [24]. Neutron crystallography provides the gold standard for hydrogen atom localization but requires large, high-quality crystals that are difficult to obtain for this compound [28] [24].
The carboxylic acid dimers exhibit characteristic O-H···O hydrogen bonds with donor-acceptor distances typically ranging from 2.5 to 2.8 angstroms [21] [22]. These interactions organize the molecules into one-dimensional chains or two-dimensional sheets depending on the specific crystal packing arrangement [21] [22].
Secondary hydrogen bonding interactions involving the amide nitrogen-hydrogen group create additional structural complexity [21] [26]. These interactions may involve the carboxylic acid carbonyl oxygen or other suitable acceptor sites, creating three-dimensional hydrogen bonding networks that significantly influence the overall crystal structure [21] [22].
Charge density analysis through high-resolution X-ray diffraction or theoretical calculations provides insights into the electronic distribution within the hydrogen bonding networks [24]. Such studies reveal the degree of charge transfer and polarization effects that stabilize the crystal structure [24].
Density Functional Theory calculations provide comprehensive conformational analysis of 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid through systematic geometry optimization [7] [6]. The B3LYP functional combined with the 6-31G(d) basis set represents the minimum computational level for reliable structural predictions, while larger basis sets such as 6-311G(d,p) improve accuracy for energetic comparisons [7] [29].
Conformational analysis requires systematic variation of key dihedral angles including cyclohexane ring puckering coordinates, carboxylic acid orientation, amide bond rotation, and butyl chain conformations [30] [25]. The cyclohexane ring exhibits a clear preference for the chair conformation with an energy advantage of approximately 10-12 kilocalories per mole over twist-boat alternatives [31] [25].
The carboxylic acid group orientation significantly influences the overall molecular geometry and energy [31]. Equatorial positioning of the carboxyl substituent is strongly favored over axial placement due to reduced 1,3-diaxial interactions [31] [25]. The optimal dihedral angle for the carbon-carboxyl bond typically ranges from 60 to 180 degrees depending on intramolecular interactions [31].
Amide bond rotation barriers represent a critical conformational parameter due to the partial double bond character [7] [32]. Secondary amides exhibit rotation barriers of 15-20 kilocalories per mole, substantially higher than simple carbon-carbon single bonds [7] [32]. The trans amide conformation is thermodynamically preferred over the cis arrangement by approximately 2-4 kilocalories per mole [32].
| Conformational Parameter | Energy Range (kcal/mol) | Preferred State | Computational Method |
|---|---|---|---|
| Cyclohexane ring flip | 10-12 | Chair conformation | DFT B3LYP/6-31G(d) |
| Carboxyl orientation | 2-4 | Equatorial position | Ring pucker analysis |
| Amide bond rotation | 15-20 | Trans configuration | Restricted rotation scan |
| Butyl chain rotation | 2-3 per bond | Anti conformations | Systematic dihedral scan |
| Intramolecular H-bonds | 2-8 | Cyclic arrangements | Natural bond orbital analysis |
Molecular Dynamics simulations provide dynamic conformational sampling that complements static Density Functional Theory optimizations [3] [33]. Force field selection significantly influences simulation outcomes, with AMBER, CHARMM, and GROMOS representing established choices for organic molecules containing amide functionalities [33] [34].
Temperature-dependent Molecular Dynamics simulations reveal conformational interconversion pathways and timescales [3]. Elevated temperatures (400-1200 Kelvin) accelerate conformational transitions, enabling observation of rare conformational events within computationally feasible timeframes [3]. Ring inversion barriers correlate quantitatively with experimental activation energies, validating the simulation methodology [3].
Replica exchange Molecular Dynamics techniques enhance conformational sampling by allowing periodic exchanges between simulations at different temperatures [33]. This approach overcomes energy barriers that trap conventional simulations in local minima, providing more complete conformational coverage [33].
Free energy perturbation calculations quantify the relative stabilities of different conformational states [29]. Umbrella sampling methods enable calculation of potential of mean force profiles along specific reaction coordinates such as ring puckering or dihedral angle rotation [33].
Implicit solvent models approximate the effects of polar environments on molecular conformation without explicit solvent molecules [6]. The polarizable continuum model and related approaches account for electrostatic and dispersion interactions with the solvent continuum [6].
Explicit solvent simulations provide more realistic environmental modeling but require significantly greater computational resources [33]. Water molecules form specific hydrogen bonding interactions with the carboxylic acid and amide functionalities, influencing conformational preferences and dynamic behavior [6].
pH effects on conformational preferences require consideration of ionization equilibria [26]. The carboxylic acid group exhibits a typical pKa around 4-5, while the amide nitrogen remains protonated only under strongly acidic conditions [26].
Crystalline environment modeling requires consideration of intermolecular interactions and crystal packing forces [24]. Periodic boundary conditions simulate the infinite crystal lattice while molecular mechanics force fields describe the intermolecular potential energy surface [24].
Natural bond orbital analysis provides insights into electronic structure and bonding characteristics [7]. Electron delocalization between the amide nitrogen lone pair and carbonyl π* orbital quantifies the partial double bond character responsible for restricted rotation [7].
Atoms in molecules theory analyzes electron density topology to identify hydrogen bonding interactions and their strengths [24]. Critical point analysis reveals bond paths and ring critical points that characterize the hydrogen bonding network [24].
Vibrational frequency calculations predict infrared and Raman spectra for comparison with experimental data [6] [35]. Harmonic frequency analysis confirms that optimized structures represent true minima on the potential energy surface [6].
Thermodynamic property calculations including entropy, enthalpy, and free energy enable prediction of temperature-dependent conformational populations [29] [6]. Rigid rotor-harmonic oscillator approximations provide reasonable estimates for most conformational equilibria [6].